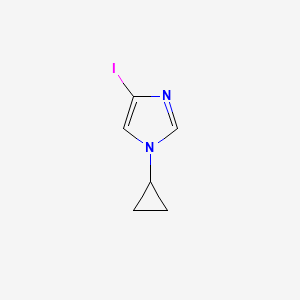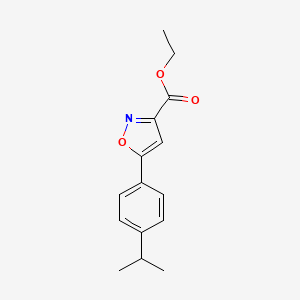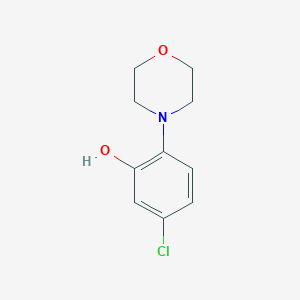
(Boc-amino)methyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Boc-amino)methyl Acetate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a methyl acetate moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-amino)methyl Acetate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions. For example, the amine can be added to a mixture of Boc2O and DMAP in acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
(Boc-amino)methyl Acetate undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, but the methyl acetate moiety can be oxidized to form corresponding acids or esters.
Reduction: The Boc group can be removed under reductive conditions using reagents like zinc in hydrochloric acid or lithium aluminum hydride.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group remains intact while other functional groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Zinc in hydrochloric acid, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, deprotected amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
(Boc-amino)methyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules where selective protection of amines is required.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals and enzyme inhibitors.
Medicine: It is employed in drug development and synthesis of therapeutic agents.
作用機序
The mechanism of action of (Boc-amino)methyl Acetate involves the protection of the amino group by the Boc moiety. The Boc group is introduced by the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The intermediate then undergoes elimination to form the Boc-protected amine. Deprotection involves protonation of the carbamate oxygen, followed by loss of the tert-butyl cation and decarboxylation to yield the free amine .
類似化合物との比較
Similar Compounds
Carbobenzoxy (Cbz) protected amines: These compounds use the carbobenzoxy group for amine protection and are stable under hydrogenolysis conditions.
Fluorenylmethyloxycarbonyl (Fmoc) protected amines: These compounds use the Fmoc group for amine protection and are stable under basic conditions.
Uniqueness
(Boc-amino)methyl Acetate is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The Boc group can be selectively removed under mild acidic conditions, providing an advantage over other protecting groups that require harsher conditions for deprotection .
特性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
[(2-methylpropan-2-yl)oxycarbonylamino]methyl acetate |
InChI |
InChI=1S/C8H15NO4/c1-6(10)12-5-9-7(11)13-8(2,3)4/h5H2,1-4H3,(H,9,11) |
InChIキー |
XPQGLWNLNDCAFQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-3-chloronaphtho[2,3-d]isoxazole](/img/structure/B13695413.png)



![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)





![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

